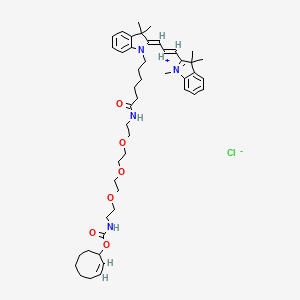
Cy3-PEG3-TCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG3-TCO is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains three polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is known for its ability to engage in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules . The combination of Cy3, PEG, and TCO makes this compound highly versatile for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG3-TCO involves the conjugation of Cyanine 3 dye with a PEG linker and a TCO group. The general synthetic route includes the following steps:
Synthesis of Cyanine 3 Dye: The Cyanine 3 dye is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.
PEGylation: The PEG linker is attached to the Cyanine 3 dye through an esterification or amidation reaction.
TCO Conjugation: The TCO moiety is introduced to the PEGylated Cyanine 3 dye through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-PEG3-TCO primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it suitable for various applications .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures
Major Products
The major product of the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable cycloaddition adduct. This product retains the fluorescent properties of the Cy3 dye, making it useful for imaging and labeling applications .
Wissenschaftliche Forschungsanwendungen
Cy3-PEG3-TCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging to label and track biomolecules in live cells.
Medicine: Utilized in molecular imaging and drug delivery systems for diagnostic and therapeutic purposes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial processes.
Wirkmechanismus
The mechanism of action of Cy3-PEG3-TCO involves its TCO moiety engaging in an iEDDA reaction with tetrazine-functionalized molecules. This reaction forms a stable cycloaddition adduct, which retains the fluorescent properties of the Cy3 dye. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5-PEG3-TCO: A similar compound with a Cyanine 5 dye instead of Cyanine 3.
Cy3-PEG4-TCO: Contains an additional PEG unit, which may enhance solubility and biocompatibility.
Uniqueness
Cy3-PEG3-TCO is unique due to its combination of Cyanine 3 dye, three PEG units, and a TCO moiety. This combination provides a balance of fluorescence, solubility, and reactivity, making it highly versatile for various applications .
Eigenschaften
Molekularformel |
C47H67ClN4O6 |
|---|---|
Molekulargewicht |
819.5 g/mol |
IUPAC-Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h10,13-16,18-19,21-26,37H,6-9,11-12,17,20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b19-10+; |
InChI-Schlüssel |
CIMILHYBLGAWQQ-ZIOFAICLSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


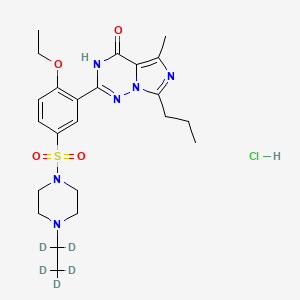
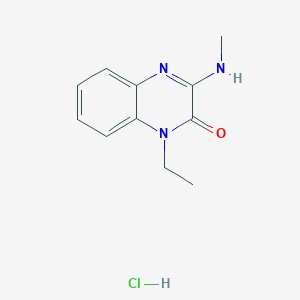
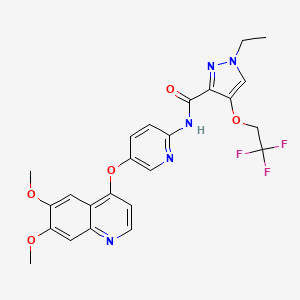



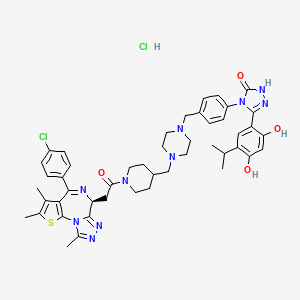
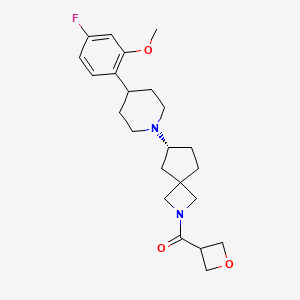
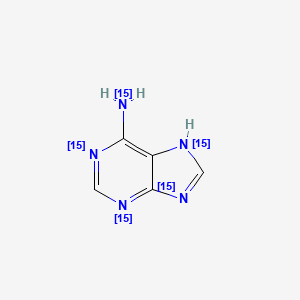
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
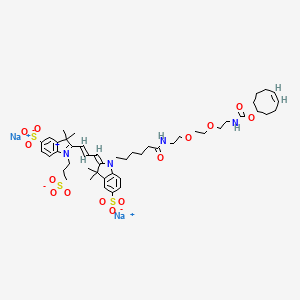
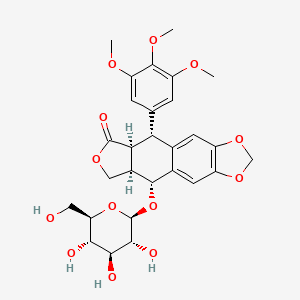
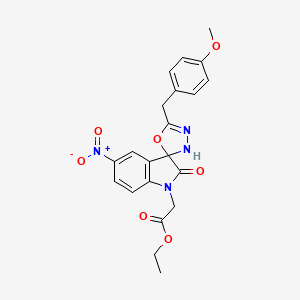
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
